molecular formula C17H15BrN2O B160859 VEGF Receptor 2 Kinase Inhibitor II CAS No. 288144-20-7

VEGF Receptor 2 Kinase Inhibitor II

Katalognummer: B160859
CAS-Nummer: 288144-20-7
Molekulargewicht: 343.2 g/mol
InChI-Schlüssel: RFHPWPWVGFSLOP-ZROIWOOFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

VEGFR2-Kinase-Inhibitor II ist ein niedermolekularer Inhibitor, der den vaskulären endothelialen Wachstumsfaktor-Rezeptor 2 (VEGFR2) angreift, auch bekannt als Kinase-Insert-Domänen-Rezeptor (KDR). Dieser Rezeptor ist eine Art von Tyrosinkinase-Rezeptor, der eine entscheidende Rolle bei der Angiogenese, dem Prozess der Bildung neuer Blutgefäße, spielt. Durch die Hemmung von VEGFR2 kann diese Verbindung die Angiogenese und Lymphangiogenese reduzieren, was zu einer Antikrebsaktivität führt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von VEGFR2-Kinase-Inhibitor II beinhaltet typischerweise die Herstellung von Chinoxalin-basierten Derivaten. Die klassische Methode zur Herstellung von Chinoxalin beinhaltet die Kondensation von Phenylendiamin mit einer Dicarbonylverbindung bei hohen Temperaturen und starken Säurekatalysatoren . Weitere Modifikationen am Chinoxalinkern können vorgenommen werden, um die inhibitorische Aktivität gegen VEGFR2 zu verbessern.

Industrielle Produktionsmethoden

Die industrielle Produktion von VEGFR2-Kinase-Inhibitor II beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst mehrere Schritte der Synthese, Reinigung und Qualitätskontrolle, um die pharmazeutischen Standards zu erfüllen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of VEGFR2 Kinase Inhibitor II typically involves the preparation of quinoxaline-based derivatives. The classical method for preparing quinoxaline involves the condensation of phenylenediamine with a dicarbonyl compound under high temperatures and strong acid catalysts . Further modifications to the quinoxaline core can be made to enhance the inhibitory activity against VEGFR2.

Industrial Production Methods

Industrial production of VEGFR2 Kinase Inhibitor II involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple steps of synthesis, purification, and quality control to meet pharmaceutical standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen

VEGFR2-Kinase-Inhibitor II durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei der Synthese und Modifikation von VEGFR2-Kinase-Inhibitor II verwendet werden, umfassen Phenylendiamin, Dicarbonylverbindungen, Oxidationsmittel, Reduktionsmittel und verschiedene Nukleophile. Reaktionsbedingungen beinhalten oft hohe Temperaturen, starke Säuren und spezifische Lösungsmittel, um die gewünschten Transformationen zu ermöglichen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Chinoxalinderivate mit Modifikationen, die ihre inhibitorische Aktivität gegen VEGFR2 verbessern. Diese Derivate werden auf ihre antiproliferativen Aktivitäten gegen Krebszelllinien untersucht .

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

  • Cancer Treatment
    • Mechanism : VEGFR2 inhibitors block the signaling pathways activated by VEGF, leading to reduced angiogenesis and tumor growth. This is particularly effective in solid tumors where blood supply is critical for growth and metastasis.
    • Clinical Use : Compounds such as Sunitinib and Sorafenib have been approved for treating renal cell carcinoma and hepatocellular carcinoma, respectively. These drugs exhibit potent inhibition of VEGFR2, leading to improved patient outcomes in clinical settings .
  • Combination Therapies
    • Synergistic Effects : Combining VEGFR2 inhibitors with chemotherapy or immunotherapy has shown enhanced efficacy. For example, ramucirumab (a monoclonal antibody against VEGFR2) has been used in conjunction with chemotherapy for gastric cancer, demonstrating improved survival rates .
  • Preclinical Models
    • Research Tools : New selective inhibitors like CHMFL-VEGFR2-002 have been developed for research purposes. These compounds allow scientists to study the specific roles of VEGFR2 in various biological processes without the confounding effects seen with multi-target inhibitors .

Efficacy in Tumor Xenografts

A study investigating the antitumor efficacy of GW654652, a selective VEGFR2 inhibitor, revealed that tumors expressing higher levels of VEGF were more sensitive to treatment. The correlation between tumor response and VEGF/VEGFR2 expression suggests that these markers could guide patient selection for targeted therapies .

Resistance Mechanisms

Research into acquired resistance to anti-VEGF therapies highlighted that some resistant tumor clones exhibited reduced expression of VEGFR2. This finding emphasizes the need for continuous monitoring of receptor expression levels during treatment to adapt therapeutic strategies accordingly .

Data Table: Summary of Selected VEGFR2 Inhibitors

Compound NameTypeIndicationIC50 (nM)Administration RouteClinical Status
SunitinibSmall moleculeRenal cell carcinoma10OralApproved
SorafenibSmall moleculeHepatocellular carcinoma90OralApproved
RamucirumabMonoclonal antibodyGastric cancer0.8-1.0IntravenousApproved
GW654652Small moleculeVarious solid tumors150OralClinical trials
CHMFL-VEGFR2-002Small moleculeResearch tool66N/APreclinical

Wirkmechanismus

VEGFR2 Kinase Inhibitor II exerts its effects by binding competitively to the ATP-binding site of the tyrosine kinase domain of VEGFR2. This binding inhibits the autophosphorylation and dimerization of the receptor, thereby blocking the downstream signaling pathways involved in angiogenesis. The inhibition of VEGFR2 leads to reduced proliferation and migration of endothelial cells, ultimately suppressing tumor growth and metastasis .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

    Sorafenib: Ein Multi-Kinase-Inhibitor, der VEGFR2, RAF-Kinasen und andere Tyrosinkinasen angreift.

    Sunitinib: Ein weiterer Multi-Kinase-Inhibitor, der VEGFR2, Plättchen-abgeleitete Wachstumsfaktor-Rezeptoren und andere Kinasen angreift.

    Axitinib: Ein selektiver Inhibitor von VEGFR1, VEGFR2 und VEGFR3

Einzigartigkeit

VEGFR2-Kinase-Inhibitor II ist einzigartig in seiner hohen Spezifität für VEGFR2, die eine gezieltere Hemmung der Angiogenese ermöglicht, mit möglicherweise weniger Off-Target-Effekten im Vergleich zu Multi-Kinase-Inhibitoren wie Sorafenib und Sunitinib. Diese Spezifität kann zu verbesserten therapeutischen Ergebnissen und einer reduzierten Toxizität bei klinischen Anwendungen führen .

Biologische Aktivität

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical player in angiogenesis, which is the formation of new blood vessels from existing ones. Inhibiting VEGFR-2 can impede tumor growth and metastasis, making it a significant target in cancer therapy. This article explores the biological activity of VEGF Receptor 2 Kinase Inhibitor II, focusing on its mechanisms, efficacy, and potential applications based on diverse research findings.

VEGFR-2 is activated by binding to its ligands, leading to receptor dimerization and autophosphorylation of tyrosine residues. This activation triggers several downstream signaling pathways, including the MAPK and PI3K/AKT pathways, which promote endothelial cell proliferation, migration, and survival. This compound functions primarily by stabilizing the inactive DFG-out conformation of the receptor, thereby preventing ATP binding and subsequent phosphorylation events crucial for signal transduction .

Structure-Activity Relationship (SAR)

The design of VEGFR-2 inhibitors often follows specific structural guidelines to enhance potency and selectivity. Key features include:

  • Heteroaromatic Ring System : This core structure occupies the ATP-binding site and forms essential hydrogen bonds with the Cys919 residue.
  • Hydrogen Bond Donor-Acceptor Pairs : These interactions typically involve amide or urea moieties that engage with residues in the DFG domain.
  • Allosteric Binding Sites : Type II inhibitors utilize an allosteric site adjacent to the ATP binding pocket, which becomes accessible only when the receptor adopts its inactive conformation .

Efficacy in Preclinical Studies

Several studies have evaluated the potency of various VEGFR-2 inhibitors:

  • Vandetanib : Demonstrated a significant reduction in tumor vessel density and enhanced apoptosis in hepatoma models. In vivo studies showed that vandetanib treatment led to improved survival rates and reduced intrahepatic metastases .
  • Tivozanib : Exhibited remarkable selectivity for VEGFR-2 with an IC50 of 0.16 nM. Clinical trials indicated an overall response rate (ORR) of 27% in patients with metastatic renal cell carcinoma (mRCC) and a progression-free survival (PFS) of approximately 12.1 months .
  • Cinnamon Extract : A natural product found to inhibit VEGFR-2 kinase activity through its polyphenolic components, demonstrating potential as a dietary agent against cancer .

Case Study 1: Vandetanib in Lung Cancer

A clinical study assessed vandetanib's effects on lung cancer patients. It revealed that treatment significantly inhibited VEGFR-2 phosphorylation in human umbilical vein endothelial cells (HUVECs) and reduced tumor growth in mice models. The study noted manageable side effects, indicating a favorable therapeutic profile .

Case Study 2: Ramucirumab for Hepatocellular Carcinoma

In a Phase II study involving ramucirumab, patients with advanced hepatocellular carcinoma showed promising results with improved progression-free survival and potential biomarkers indicating response to therapy. This highlights the role of targeted VEGFR-2 inhibition in managing advanced cancers .

Summary of Key Findings

CompoundIC50 (nM)Primary ActionClinical Outcome
VandetanibNot specifiedInhibits VEGFR-2 phosphorylationReduced tumor growth; improved survival
Tivozanib0.16Selective inhibition of VEGFRsORR 27%; PFS 12.1 months
Cinnamon ExtractNot specifiedInhibits VEGFR-2 kinase activityPotential anti-cancer properties

Eigenschaften

IUPAC Name

(3Z)-5-bromo-3-(4,5,6,7-tetrahydro-1H-indol-2-ylmethylidene)-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O/c18-11-5-6-16-13(8-11)14(17(21)20-16)9-12-7-10-3-1-2-4-15(10)19-12/h5-9,19H,1-4H2,(H,20,21)/b14-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHPWPWVGFSLOP-ZROIWOOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(N2)C=C3C4=C(C=CC(=C4)Br)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C=C(N2)/C=C\3/C4=C(C=CC(=C4)Br)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288144-20-7
Record name Vegfr 2 kinase inhibitor II
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0288144207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VEGFR 2 KINASE INHIBITOR II
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NPC24K8FA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VEGF Receptor 2 Kinase Inhibitor II
Reactant of Route 2
VEGF Receptor 2 Kinase Inhibitor II
Reactant of Route 3
VEGF Receptor 2 Kinase Inhibitor II
Reactant of Route 4
VEGF Receptor 2 Kinase Inhibitor II
Reactant of Route 5
VEGF Receptor 2 Kinase Inhibitor II
Reactant of Route 6
Reactant of Route 6
VEGF Receptor 2 Kinase Inhibitor II

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.